molecular formula C16H9BrFNO2 B5745409 (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Cat. No.: B5745409
M. Wt: 346.15 g/mol
InChI Key: XGOYYFLHNACMAA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of bromophenyl and fluorophenyl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate bromophenyl and fluorophenyl precursors with an oxazole ring-forming reagent. Common reagents used in the synthesis include bromobenzaldehyde, fluorobenzaldehyde, and an oxazole-forming agent such as glycine or its derivatives. The reaction conditions often involve heating under reflux in the presence of a suitable solvent like ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of bromophenyl and fluorophenyl groups can influence its interaction with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound may be explored for their therapeutic potential. The oxazole ring is a common motif in many pharmaceuticals, and modifications to this structure can lead to the development of new drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, influencing various biochemical pathways. The bromophenyl and fluorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-2-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in the specific combination of bromophenyl and fluorophenyl groups. These substituents can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4Z)-4-[(3-bromophenyl)methylidene]-2-(4-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrFNO2/c17-12-3-1-2-10(8-12)9-14-16(20)21-15(19-14)11-4-6-13(18)7-5-11/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOYYFLHNACMAA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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